4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one
Description
4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a 4-methylphenyl group
Properties
IUPAC Name |
4-[2-[2-(4-methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-10-16(11-9-15)18-7-4-12-23(18)14-21(26)24-13-20(25)22-17-5-2-3-6-19(17)24/h2-3,5-6,8-11,18H,4,7,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDPKPPRVKCLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2CC(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one typically involves multiple steps, starting with the construction of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where the 4-methylphenyl group is attached to the nitrogen atom of the pyrrolidine ring. The final step involves the acetylation of the pyrrolidine ring with the quinoxaline core under controlled conditions to yield the target compound .
Chemical Reactions Analysis
4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline core.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and targets.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for conditions that involve the central nervous system.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction pathways, neurotransmitter release, or enzyme inhibition .
Comparison with Similar Compounds
Similar compounds to 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Quinoxaline derivatives: Compounds with a quinoxaline core are known for their diverse biological activities and are used in various therapeutic applications.
4-Methylphenyl derivatives: These compounds have the 4-methylphenyl group, contributing to their biological activity and pharmacokinetic properties.
The uniqueness of 4-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]-1,3-dihydroquinoxalin-2-one lies in its combination of these three structural elements, which confer specific biological activities and potential therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
